N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a pyrimidine core substituted with diethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidin-2-ylamino group is linked to a phenyl ring, which is further connected to a biphenyl-4-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O/c1-4-33(5-2)26-19-20(3)29-28(32-26)31-25-17-15-24(16-18-25)30-27(34)23-13-11-22(12-14-23)21-9-7-6-8-10-21/h6-19H,4-5H2,1-3H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJCDSVADUQRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Attachment of the Pyrimidine Moiety: The diethylamino-substituted pyrimidine is then attached through a nucleophilic aromatic substitution reaction, where the amino group on the pyrimidine attacks an electrophilic carbon on the biphenyl core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cross-coupling and amide coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and pyrimidine moieties allow it to interact with nucleic acids and proteins, potentially inhibiting key enzymes or disrupting cellular processes. Its ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Lipophilicity and Solubility
- Target Compound: The biphenyl carboxamide and diethylamino groups increase lipophilicity (predicted logP ~3.5), favoring membrane permeability but limiting aqueous solubility.
- Sulfonamide Analog : Lower logP (~2.8) due to the polar sulfonamide group, improving solubility but reducing CNS penetration .
- PROTAC Derivative : PEG spacer enhances solubility (logP ~1.9), critical for PROTAC efficacy .
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a biphenyl core, a carboxamide group, and a pyrimidine moiety, which contribute to its biological interactions. The molecular formula is , with a molecular weight of approximately 404.53 g/mol. Its unique structure allows it to interact with various biological targets, primarily enzymes involved in signaling pathways.
The primary mechanism of action for this compound involves its ability to inhibit specific kinases, which play crucial roles in cellular signaling and proliferation. The sulfonamide group within the compound mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to active sites on enzymes, preventing substrate access and catalysis.
- Signal Transduction Interference : It can disrupt pathways related to cell growth and survival by inhibiting receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
Studies have shown that the compound can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, it has demonstrated efficacy against non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR) pathway.
Research Findings
A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:
Case Studies
- Inhibition of EGFR :
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Antimicrobial Efficacy :
- In vitro studies demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
